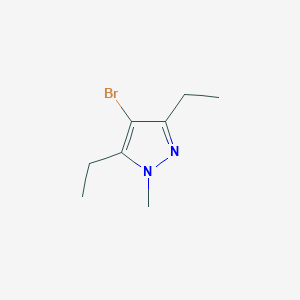![molecular formula C12H12N2O4 B2894177 [3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid CAS No. 923247-91-0](/img/structure/B2894177.png)
[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid” is a compound with the CAS Number: 923247-91-0 . It is a powder with a molecular weight of 248.24 . The IUPAC name for this compound is [3-(2-hydroxyethyl)-4-oxo-3,4-dihydro-1-phthalazinyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O4/c15-6-5-14-12(18)9-4-2-1-3-8(9)10(13-14)7-11(16)17/h1-4,7,13,15H,5-6H2,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 248.24 .
Applications De Recherche Scientifique
Anticancer Activity
Phthalazinone derivatives, including our compound of interest, have been reported to possess anticancer properties. They can be designed to target specific cancer cells or pathways involved in cancer progression. Research in this area explores their potential as therapeutic agents against various types of cancer .
Antidiabetic Effects
These compounds are also explored for their antidiabetic effects, where they may play a role in regulating blood sugar levels or enhancing insulin sensitivity. This application is particularly significant given the global rise in diabetes prevalence .
Antiasthmatic and Antihistaminic Properties
Phthalazinone derivatives have shown promise in treating respiratory conditions such as asthma by acting as bronchodilators or antihistamines. They could provide relief from symptoms by reducing inflammation and allergic responses .
Antihypertensive and Antithrombotic Uses
The cardiovascular effects of these compounds are being studied for their potential to lower blood pressure (antihypertensive) and prevent blood clots (antithrombotic). This could lead to new treatments for hypertension and cardiovascular diseases .
Antidepressant, Anti-inflammatory, and Analgesic Effects
Research into the neurological and anti-inflammatory applications of phthalazinone derivatives includes their use as antidepressants and pain relievers. Their analgesic properties could offer new avenues for pain management .
Antimicrobial and Antifungal Activity
Lastly, the antimicrobial and antifungal activities of these compounds make them candidates for developing new antibiotics or treatments for fungal infections. This is crucial in the face of rising antibiotic resistance .
Safety and Hazards
The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-[3-(2-hydroxyethyl)-4-oxophthalazin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c15-6-5-14-12(18)9-4-2-1-3-8(9)10(13-14)7-11(16)17/h1-4,15H,5-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXRQJWQOBKJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CCO)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid | |
CAS RN |
923247-91-0 |
Source


|
| Record name | 2-[3-(2-hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2894094.png)



![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)
![N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-hydroxy-3-nitrobenzenesulfonamide](/img/structure/B2894102.png)

![1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894104.png)
![2-[(4-Bromophenyl)formamido]propanoic acid](/img/structure/B2894107.png)
![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2894109.png)
![7-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzothiazine](/img/structure/B2894110.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2894112.png)
